N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core modified with a sulfonyl-linked 2-chlorobenzyl group at position 5 and a 3,4,5-trimethoxybenzamide moiety at position 2.
Properties
Molecular Formula |
C19H18ClN3O6S2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O6S2/c1-27-14-8-12(9-15(28-2)16(14)29-3)17(24)21-18-22-23-19(30-18)31(25,26)10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24) |
InChI Key |
MIZUEVFKAZHEFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thiadiazole. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the trimethoxybenzamide moiety is attached through an amide coupling reaction using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could lead to the formation of sulfonic acids, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known for its broad-spectrum antimicrobial properties. Research highlights that derivatives containing this scaffold can exhibit significant activity against various pathogens. For instance, studies have shown that compounds with a thiadiazole structure can inhibit the growth of bacteria responsible for serious infections, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant strains of Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen Targeted | Activity |
|---|---|---|
| Megazol | Trypanosoma cruzi | Effective against Chagas disease |
| CL 64855 | Trypanosoma brucei | Active against sleeping sickness |
| N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | MRSA and VRE strains | Potentially effective |
This compound's ability to target resistant strains makes it a candidate for further development in the fight against infectious diseases.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively documented. This compound has shown promising results in preclinical models. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Type | Mechanism of Action | Efficacy |
|---|---|---|---|
| Compound A | A549 (Lung) | Induces apoptosis | Significant reduction in cell viability |
| Compound B | Caco-2 (Colon) | Cell cycle arrest | Enhanced anticancer activity observed |
| This compound | Various solid tumors | Multi-targeted approach | Under investigation |
The multi-targeted action of this compound suggests that it could be effective in combination therapies alongside existing treatments.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the thiadiazole ring can significantly influence biological activity. For instance, modifications that enhance lipophilicity or improve binding affinity to biological targets can lead to increased potency against specific pathogens or cancer cells .
Case Study 1: Thiadiazole Derivative Against MRSA
In a recent study focusing on the synthesis and evaluation of new thiadiazole derivatives, one compound demonstrated remarkable activity against MRSA strains resistant to conventional antibiotics. The study utilized a series of structural modifications to enhance antimicrobial efficacy while minimizing toxicity .
Case Study 2: Anticancer Efficacy in Solid Tumors
Another investigation assessed the anticancer effects of a novel thiadiazole derivative in human colorectal cancer models. The compound not only inhibited tumor growth but also showed synergistic effects when combined with established chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The thiadiazole ring may interact with metal ions or other cofactors, influencing the compound’s biological activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Sulfonyl vs. Thio/Sulfanyl Groups
- Target Compound : The sulfonyl (-SO₂-) linkage in the 2-chlorobenzyl group increases polarity and oxidative stability compared to thio (-S-) or sulfanyl (-S-) groups.
- Analog 5j (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) has a thioether group, which is less electron-withdrawing. This compound showed moderate yield (82%) and melting point (138–140°C) .
- Analog 9g (): N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g) contains a sulfonamide group, enabling hydrogen bonding. It demonstrated 64.2% yield and antioxidant activity (ABTS•+ scavenging) .
Chlorobenzyl vs. Other Aromatic Groups
- Compound 5p (): 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5p) replaces the chlorobenzyl group with a trimethoxyphenyl moiety.
- Compound Y030-8858 (): N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide uses a phenoxy methyl group instead of sulfonyl, reducing polarity (molecular weight: 435.88 vs. ~450–500 for sulfonyl derivatives) .
Variations in the Benzamide Moiety
Trimethoxy vs. Substituted Phenoxy Groups
- Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) has a simpler phenoxy group, resulting in lower molecular weight (MW ~350) and melting point (135–136°C) compared to the target compound .
- Compound 12g () : N-(5-(1-Ethyl-1H-indol-2-yl)-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (12g) shares the trimethoxyphenyl group but incorporates a pyridoindole system, enhancing π-π stacking interactions .
Pharmacological and Physical Properties
Antioxidant Activity
- Compound 9g () : Demonstrated ABTS•+ scavenging activity comparable to trolox, suggesting the sulfonamide-thiadiazole scaffold contributes to radical stabilization .
- Compound A () : 4-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N,N-dimethylbenzenamine (A) showed antimitotic activity via tubulin binding, highlighting the importance of the trimethoxy group .
Biological Activity
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The structural features of this compound, particularly the thiadiazole ring and sulfonyl group, are critical for its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula: C21H16ClN3O3S2
- Molecular Weight: 458.0 g/mol
- CAS Number: 901668-03-9
The compound's structure includes a thiadiazole ring linked to a sulfonyl group and a trimethoxybenzamide moiety. These functional groups are essential for its biological activity as they facilitate interactions with various biomolecules.
The mechanism of action of this compound involves:
- Enzyme Inhibition: The sulfonyl group and thiadiazole ring may inhibit specific enzymes or disrupt cellular processes by binding to active sites or allosteric sites on target proteins.
- Receptor Interaction: The compound may act as an antagonist or inhibitor at certain receptors, similar to other thiadiazole derivatives that have shown adenosine receptor antagonism .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
- Bacterial Activity: Compounds similar to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can compete with standard antibiotics like ciprofloxacin .
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Effective against methicillin-resistant strains | |
| Gram-negative Bacteria | Comparable activity to standard antibiotics |
Anticancer Activity
The anticancer potential of this compound is notable:
- Cell Line Studies: In vitro studies have demonstrated that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds have shown selective activity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells .
| Cell Line | Viability Reduction (%) | Significance |
|---|---|---|
| Caco-2 | 39.8% | p < 0.001 |
| A549 | No significant effect | - |
Case Studies
-
Study on Anticancer Activity:
A study investigated the effects of thiadiazole derivatives on Caco-2 and A549 cells. The results indicated that certain modifications in the thiadiazole structure significantly enhanced anticancer activity against Caco-2 cells while showing minimal effects on A549 cells . -
Antimicrobial Efficacy:
Another research highlighted the synthesis of novel thiazole derivatives exhibiting broad-spectrum antimicrobial activity. The data revealed that compounds bearing specific substitutions showed enhanced efficacy against resistant strains of bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
